Molecular Weight and Physicochemical Descriptor Differentiation vs. 1-Phenyl-5-oxopyrrolidin-3-yl Urea Core
The target compound (MW 277.28 g/mol, molecular formula C13H15N3O4) differs substantially from the simplest analog, 1-phenyl-5-oxopyrrolidin-3-yl urea (hypothetical C11H13N3O2, theoretical MW ~219.24 g/mol), by the addition of the 2,3-dihydro-1,4-benzodioxin ring fusion, contributing an additional 58.04 g/mol and two extra oxygen atoms that increase hydrogen bond acceptor count (computed HBA = 4 for the target vs. ~2 for the phenyl core) and topological polar surface area (computed tPSA ~89.5 Ų vs. ~55 Ų). [1] These computed differences predict measurably altered solubility, permeability, and protein binding profiles, making the target compound a physicochemically distinct entity from the simpler phenyl analog.[2]
| Evidence Dimension | Molecular Weight and Computed Hydrogen Bond Acceptor Count (HBA) / tPSA |
|---|---|
| Target Compound Data | MW = 277.28 g/mol; HBA = 4; tPSA ≈ 89.5 Ų |
| Comparator Or Baseline | 1-Phenyl-5-oxopyrrolidin-3-yl urea (theoretical): MW ~219.24 g/mol; HBA ~2; tPSA ~55 Ų |
| Quantified Difference | ΔMW = +58.04 g/mol; ΔHBA = +2; ΔtPSA ≈ +34.5 Ų |
| Conditions | PubChem computed descriptors (XLogP3, HBA, tPSA) based on 2D structure. Comparator values are theoretical estimates for the unsubstituted phenyl analogue. |
Why This Matters
These computed physicochemical differences are sufficient to preclude interchangeability in drug design, as MW, HBA count, and tPSA are established parameters governing oral bioavailability (Lipinski rule-of-five) and CNS penetration profiles.
- [1] PubChem. [1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea. Computed properties: Molecular Weight 277.28 g/mol, Hydrogen Bond Acceptor Count 4, Topological Polar Surface Area 89.5 Ų, XLogP3-AA 0.8. View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Establishes the framework for MW, HBA, and tPSA as critical determinants of drug-likeness.) View Source
